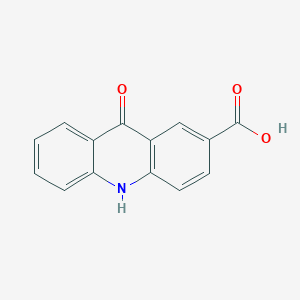
2-(hydroxymethyl)prop-2-enoic acid
概要
説明
2-(hydroxymethyl)prop-2-enoic acid, also known as 2-(hydroxymethyl)acrylic acid, is an organic compound with the molecular formula C4H6O3. It is a derivative of acrylic acid, where a hydroxymethyl group is attached to the second carbon of the prop-2-enoic acid structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
作用機序
Mode of Action
It is known that acrylic acid derivatives can participate in various chemical reactions, such as the Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 2-(Hydroxymethyl)acrylic acid could interact with its targets through similar mechanisms, potentially leading to changes in their structure and function .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura coupling, a widely-used reaction in organic chemistry . This suggests that 2-(Hydroxymethyl)acrylic acid could potentially influence a variety of biochemical pathways.
Pharmacokinetics
For instance, the polarity of a compound can affect its absorption and distribution within the body .
Result of Action
It is known that acrylic acid derivatives can interact with various biological molecules, potentially influencing their structure and function . This suggests that 2-(Hydroxymethyl)acrylic acid could have a variety of molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 2-(Hydroxymethyl)acrylic acid can be influenced by various environmental factors. For instance, the polarity of the reaction medium can affect the relative activity of monomers and the microstructure of the resulting polymers . Additionally, factors such as temperature and pH can influence the stability and reactivity of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of formaldehyde with acrylic acid under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the acrylic acid molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. Catalysts and solvents may be used to enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
2-(hydroxymethyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-carboxyprop-2-enoic acid.
Reduction: The double bond in the prop-2-enoic acid structure can be reduced to form 2-(hydroxymethyl)propanoic acid.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-carboxyprop-2-enoic acid
Reduction: 2-(hydroxymethyl)propanoic acid
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
2-(hydroxymethyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and copolymers. Its reactivity allows for the creation of complex molecular structures.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
類似化合物との比較
Similar Compounds
Acrylic Acid: Similar in structure but lacks the hydroxymethyl group.
Methacrylic Acid: Contains a methyl group instead of a hydroxymethyl group.
2-(hydroxymethyl)propanoic acid: Similar but lacks the double bond in the prop-2-enoic acid structure.
Uniqueness
2-(hydroxymethyl)prop-2-enoic acid is unique due to the presence of both a hydroxymethyl group and a double bond in its structure. This combination allows for a wide range of chemical reactivity and applications, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
2-(hydroxymethyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h5H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMTXHVZOHPPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75750-58-2 | |
| Details | Compound: Poly(β-hydroxymethacrylic acid) | |
| Record name | Poly(β-hydroxymethacrylic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75750-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70195912 | |
| Record name | Acrylic acid, 2-(hydroxymethyl)- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-80-3 | |
| Record name | 2-(Hydroxymethyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 2-(hydroxymethyl)- (7CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


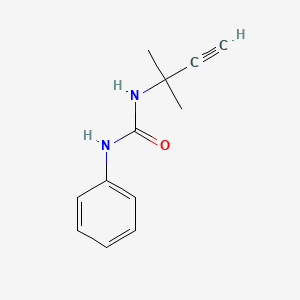
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)



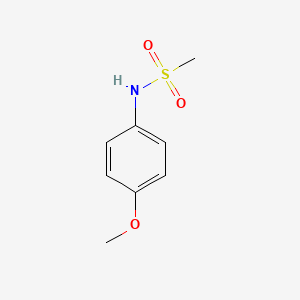
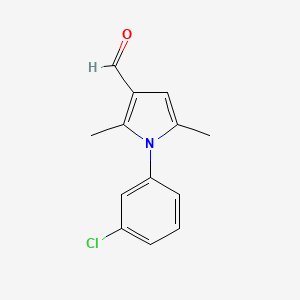
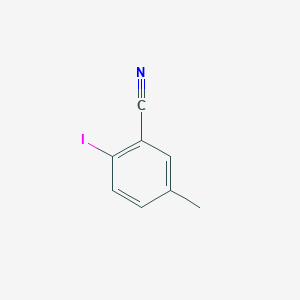
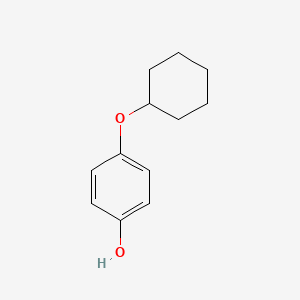
![9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B3052623.png)


